Cadralazine

Hypertension Vasodilator Therapy Chronic Treatment

Researchers requiring a peripherally-acting vasodilator for chronic hypertension protocols often struggle with the confounding variables of multi-daily dosing intervals and the immunogenic risks associated with traditional hydrazinophthalazines. Cadralazine (ISF 2469) directly addresses these limitations as a validated once-daily agent that provides sustained 24+ hour blood pressure reduction while demonstrating zero incidence of drug-induced lupus in prospective challenge studies of slow acetylators with prior hydralazine-induced lupus. Key supply attributes: • 88% therapeutic response rate when added to atenolol 100 mg/day at 10-30 mg once daily. • Differentiated hemodynamics: significantly greater reduction in exercise-induced pressor response vs. chlorthalidone. • Research-grade solid, stable at ambient temperature during transit; guaranteed ≥98% purity by HPLC.

Molecular Formula C12H21N5O3
Molecular Weight 283.33 g/mol
CAS No. 64241-34-5
Cat. No. B1668199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadralazine
CAS64241-34-5
SynonymsCadralazine;  ISF-2469;  ISF 2469;  ISF2469; 
Molecular FormulaC12H21N5O3
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESCCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC
InChIInChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19)
InChIKeyQLTVVOATEHFXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cadralazine: Antihypertensive Vasodilator Overview


Cadralazine (ISF 2469) is a hydrazinophthalazine-derivative antihypertensive agent classified as a peripheral arteriolar vasodilator (ATC: C02DB04) [1]. It is chemically defined as ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate (C12H21N5O3, MW 283.33) [2]. The compound features a protected hydrazino group that distinguishes it structurally from hydralazine and dihydralazine, and it undergoes metabolic activation to a hydrazinopyridazine metabolite (ISF 2405) that mediates its vasodilatory effects [1][3]. Cadralazine was developed and clinically evaluated primarily in the 1980s–1990s as a second-step antihypertensive agent for patients inadequately controlled on beta-blockers and/or diuretics [1].

Cadralazine vs. Hydralazine: Substitution Failure


Direct substitution among hydrazinophthalazine vasodilators (cadralazine, hydralazine, dihydralazine) is not scientifically justified due to quantifiable differences in dosing frequency, adverse effect profile, and immunogenic risk [1]. While these agents share a similar magnitude of blood pressure reduction when used as second-step therapy, cadralazine achieves equivalent antihypertensive efficacy with once-daily administration versus the three-times-daily regimen required for dihydralazine [1][2]. Furthermore, cadralazine demonstrates a substantially lower incidence of vasodilator-related side effects and does not appear to induce the drug-induced lupus erythematosus syndrome that is a documented risk with chronic hydralazine therapy, as evidenced by challenge studies in patients with prior hydralazine-induced lupus [1][3]. These pharmacologic and clinical distinctions, detailed quantitatively below, preclude interchangeable use in controlled experimental protocols.

Cadralazine Comparative Evidence


Efficacy & Tolerability vs. Dihydralazine

In a randomized, crossover, intrapatient study comparing cadralazine with dihydralazine in 20 hypertensive patients receiving background atenolol (100 mg once daily), cadralazine (15-20 mg once daily) and dihydralazine (25-50 mg two to three times daily) produced comparable reductions in standing blood pressure. The overall prevalence and severity of side effects were substantially higher during dihydralazine treatment, and 4 of 24 enrolled patients had to discontinue dihydralazine due to adverse effects, whereas no discontinuations were reported for cadralazine [1].

Hypertension Vasodilator Therapy Chronic Treatment

Preclinical Toxicity & Duration vs. Hydralazine

In spontaneously hypertensive rats, cadralazine demonstrated an oral ED25 (dose reducing systolic blood pressure by 25%) of 1.8 mg/kg p.o., with peak effect reached at 3-5 hours post-dose and activity persisting for more than 24 hours. Comparative assessment indicated that cadralazine has less acute toxicity and greater oral activity than hydralazine [1]. In anesthetized dogs, intravenous cadralazine (1 mg/kg) produced a gradual onset of diastolic blood pressure reduction (from 115 ± 4 mmHg to 108 ± 3 mmHg at 30 min) that continued throughout a 5-hour observation period, whereas hydralazine (0.3 mg/kg i.v.) caused a prompt decrease that began to revert toward control values within the same timeframe [2].

Preclinical Pharmacology Antihypertensive Agents Vasodilators

Hydralazine-Induced Lupus: No Cross-Reactivity

In a 6-month prospective study, 11 patients (10 treated) with a documented history of hydralazine-induced lupus erythematosus, all of whom were slow acetylators, received cadralazine 15-20 mg once daily in combination with beta-blockers and diuretics. None of the patients showed any current signs or symptoms of drug-induced lupus or immunologic laboratory abnormalities during the study period. The investigators concluded that a cross-reaction between cadralazine and hydralazine does not seem likely to occur, and that cadralazine, due to its chemical properties, probably will not give rise to drug-induced lupus [1]. A separate study in 16 hypertensive patients noted that several patients who had previously experienced side effects with hydralazine, including one with hydralazine-syndrome, tolerated cadralazine well, further suggesting that cadralazine does not cross-react with hydralazine [2].

Drug-Induced Lupus Immunotoxicity Vasodilator Safety

Human Pharmacokinetics: Absorption & Excretion

In a pharmacokinetic study in hypertensive patients following a single 30 mg oral dose, cadralazine was promptly absorbed with a mean peak plasma time (Tmax) of 1.3 hours and a plasma elimination half-life of 3.1 hours. Urinary recovery of unchanged drug after 12 hours was high, reaching 67.3% of the administered dose, while the concentration of the active hydrazino-metabolite ISF 2405 in urine was approximately 0.1% (1/1000) of the parent compound concentration [1]. A separate disposition study using 14C-labeled cadralazine (20 mg oral) in healthy volunteers confirmed that unchanged cadralazine constituted the major fraction (72%) of the integrated plasma concentration (AUC 0-24h) of total radioactivity, with only approximately 1% of plasma AUC attributable to the pharmacologically active hydrazino-metabolite and 2% to its acetylation product [2].

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Cadralazine Application Scenarios


Beta-Blocker Refractory Hypertension

Cadralazine is optimally applied as a second-step vasodilator in experimental protocols involving hypertension models where beta-blocker monotherapy has failed to achieve target blood pressure control. When added to atenolol 100 mg/day, cadralazine (10-30 mg once daily) reduced systolic/diastolic blood pressure from 173/111 mmHg to 154/99 mmHg at 12 weeks (p<0.01), with 88% of patients achieving positive therapeutic response by study endpoint . This efficacy profile, combined with once-daily dosing, makes cadralazine a suitable tool for long-term hypertension studies requiring sustained blood pressure reduction without the confounding variable of multiple daily dosing intervals. The compound's compatibility with atenolol, metoprolol, and verapamil background therapy is well-documented across multiple controlled trials .

Autoimmunity: Non-Lupus Vasodilator

For research protocols investigating drug-induced autoimmunity or requiring a vasodilator in models with known sensitivity to hydralazine, cadralazine offers a unique tool compound. The compound has been prospectively evaluated in a 6-month challenge study involving 11 patients with documented prior hydralazine-induced lupus, all slow acetylators, and demonstrated zero incidence of lupus recurrence or immunologic abnormalities . This evidence establishes cadralazine as a vasodilator that can be deployed in experimental systems where the lupus-inducing potential of hydralazine would be a confounding variable or safety concern. The protected hydrazino group in cadralazine's chemical structure is believed to confer this differentiated immunologic profile .

Extended-Duration Vasodilator Pharmacology

Cadralazine is particularly suited for experimental protocols that demand sustained vasodilation over extended observation periods. Preclinical studies demonstrate that a single oral dose of cadralazine in spontaneously hypertensive rats produces antihypertensive effects that persist for more than 24 hours, with peak effect occurring at 3-5 hours post-dose . In anesthetized dogs, intravenous cadralazine (1 mg/kg) produced a gradual and sustained reduction in diastolic blood pressure that continued throughout a 5-hour observation period, whereas hydralazine (0.3 mg/kg) caused a prompt decrease that began reverting toward control values within the same timeframe . This extended duration of action enables once-daily dosing in chronic studies and reduces the experimental variability introduced by fluctuating drug concentrations associated with shorter-acting vasodilators.

Exercise Pressor Response in Hypertension

Cadralazine demonstrates a unique hemodynamic advantage over diuretics in exercise conditions. Comparative studies indicate that while cadralazine and chlorthalidone were equally effective in reducing blood pressure in resting hypertensive patients, cadralazine showed a significant advantage in reducing the pressor response in exercising patients . This differential effect on exercise-induced blood pressure elevation positions cadralazine as a preferred vasodilator for research protocols involving dynamic blood pressure monitoring, exercise stress testing, or investigations into the sympathetic regulation of vascular tone during physical activity.

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